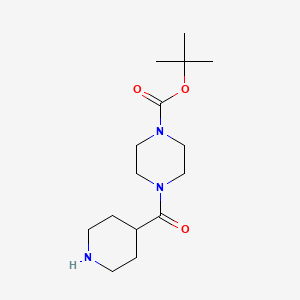

Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-10-8-17(9-11-18)13(19)12-4-6-16-7-5-12/h12,16H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBWQZRKRPUKNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445189 | |

| Record name | Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203520-03-0 | |

| Record name | Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate involves a multi-step reaction sequence starting from piperidine-4-carboxylic acid and tert-butyl chloroformate, followed by coupling with piperazine.

Step 1: Formation of tert-butyl piperidine-4-carboxylate intermediate

Piperidine-4-carboxylic acid reacts with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction typically proceeds at room temperature or slightly elevated temperatures, forming a tert-butyl ester intermediate via nucleophilic substitution.Step 2: Coupling with piperazine

The intermediate is then reacted with piperazine to form the target compound, this compound. This step is usually carried out under stirring for several hours to ensure complete reaction.-

- Solvent: Common organic solvents such as dichloromethane or dichloroethane

- Temperature: Room temperature to mild heating (25–50 °C)

- Base: Triethylamine or similar organic bases to scavenge HCl formed during the reaction

This method is widely used both in laboratory and industrial settings due to its straightforwardness and efficiency.

Industrial Production Methods

In industrial-scale synthesis, the above synthetic route is adapted with process optimizations:

- Continuous flow reactors are employed to improve reaction control, heat management, and scalability.

- Automated systems enhance reproducibility and purity by precise control of reagent addition and reaction times.

- Reaction parameters such as temperature, solvent ratios, and residence time are optimized to maximize yield and minimize by-products.

- Purification often involves crystallization or column chromatography to achieve high purity suitable for pharmaceutical applications.

Reaction Types and Reagents Involving the Compound

This compound can undergo various chemical transformations:

| Reaction Type | Common Reagents | Typical Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Carboxylic acids, ketones |

| Reduction | Lithium aluminum hydride, sodium borohydride | Alcohols, amines |

| Substitution | Amines, alcohols, thiols (nucleophiles) | Substituted piperazine or piperidine derivatives |

These reactions allow further functionalization of the molecule for diverse pharmaceutical applications.

Data Table: Summary of Preparation Methods

Research Findings and Practical Considerations

- The classical synthetic route remains the most practical and widely adopted method for preparing this compound due to its robustness and scalability.

- Photocatalytic methods are emerging as green alternatives for related piperazine derivatives, offering shorter synthetic routes and reduced environmental impact.

- Reaction optimization in industrial processes focuses on maximizing yield and purity while minimizing hazardous reagents and waste.

- The compound’s chemical versatility allows it to serve as a platform for further chemical modifications, enhancing its utility in drug discovery and development.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Immunomodulatory Effects

Recent studies have demonstrated that TBPC exhibits significant anti-inflammatory properties. It has been investigated for its role in treating autoimmune diseases such as systemic lupus erythematosus (SLE). Research indicates that TBPC can modulate the activity of Toll-like receptors (TLRs), particularly TLR7, which is implicated in the pathogenesis of SLE. In vitro experiments showed that TBPC could inhibit the activation of NF-kappaB, a key transcription factor in inflammatory responses, thereby reducing pro-inflammatory cytokine levels such as IL-6 and TNF-alpha in cell lines expressing TLR7 .

Anticancer Potential

The compound's ability to influence cellular pathways has also led to investigations into its anticancer potential. Studies suggest that TBPC may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. The compound's effects on various cancer cell lines are currently being explored, with preliminary results indicating a dose-dependent inhibition of tumor growth .

Corrosion Inhibition

Electrochemical Studies

TBPC has been evaluated for its efficacy as a corrosion inhibitor for carbon steel in acidic environments. Electrochemical tests revealed that TBPC exhibits high inhibition efficiency, with values reaching up to 91.5% at certain concentrations (25 ppm) in 1M HCl solutions. The mechanism of corrosion inhibition is attributed to the adsorption of TBPC molecules onto the metal surface, forming a protective barrier against corrosive agents .

Quantum Chemical Studies

Quantum chemical calculations have supported the experimental findings by providing insights into the molecular interactions between TBPC and metal surfaces. These studies indicate that the compound possesses favorable electronic properties conducive to effective adsorption, further enhancing its potential as a corrosion inhibitor .

Case Studies

Case Study: Treatment of Autoimmune Diseases

A notable study involved administering TBPC to mouse models of lupus to assess its therapeutic effects. The study monitored various parameters, including anti-dsDNA antibody levels and kidney function markers (UACR). Results indicated that while TBPC treatment did not significantly alter autoantibody titers compared to controls, it demonstrated a trend towards improved kidney function and reduced disease severity over time .

Case Study: Corrosion Inhibition Application

In another case study focusing on corrosion inhibition, TBPC was tested under varying concentrations and temperatures. The results highlighted that increased concentrations led to enhanced inhibition efficiency, confirming the compound's potential for industrial applications in protecting metals from corrosion in acidic environments .

Summary Table: Applications of Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate

Mechanism of Action

The mechanism of action of tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include signal transduction, neurotransmitter release, or metabolic processes .

Comparison with Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(4-piperidinylmethyl)-1-piperazinecarboxylate

Comparison: Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of both piperazine and piperidine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate, a compound with the molecular formula C15H27N3O3, has garnered interest in pharmaceutical research due to its potential biological activities. This article synthesizes current findings regarding its biological activity, mechanisms of action, and therapeutic implications.

- Molecular Weight : 283.40 g/mol

- Structural Formula :

- CAS Number : 10803972

- Chemical Structure : The compound features a piperazine ring, a piperidine moiety, and a tert-butyl ester group, which contribute to its biological profile.

This compound primarily functions as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a critical enzyme involved in various cellular processes including growth, proliferation, and survival. The inhibition of PI3K has significant implications in cancer therapy, as aberrant PI3K signaling is often associated with tumorigenesis.

Table 1: Inhibition Potency of this compound

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity through the modulation of key signaling pathways:

- Apoptosis Induction : The compound has been shown to promote apoptosis in various cancer cell lines by activating caspase pathways.

- Cell Cycle Arrest : It induces G1 phase cell cycle arrest, thereby inhibiting proliferation.

- Inhibition of Migration : In vitro studies demonstrate reduced migration and invasion capabilities in cancer cells treated with this compound.

Neuroprotective Effects

Recent studies suggest neuroprotective properties attributed to the modulation of neurotrophic factors. The compound enhances the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and differentiation.

Study on Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against human breast cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value of approximately 0.5 µM, highlighting its potential as a therapeutic agent in oncology .

Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.